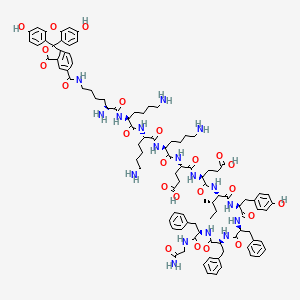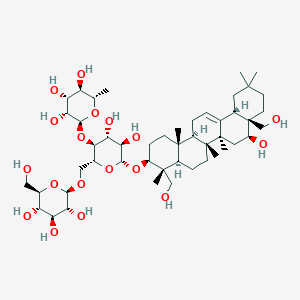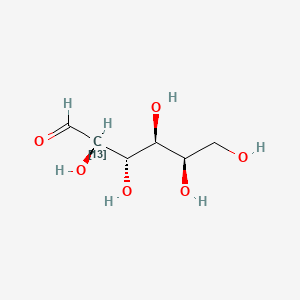
Psychosine-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Psychosine-d7, also known as deuterated psychosine or galactosylsphingosine-d7, is a deuterium-labeled analog of psychosine. Psychosine is a sphingolipid that serves as a substrate for the enzyme galactocerebrosidase. It is a potential biomarker for Krabbe disease, a rare and often fatal lysosomal storage disorder. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Psychosine-d7 involves the incorporation of deuterium atoms into the psychosine molecule. This is typically achieved through chemical synthesis, where deuterated reagents are used to replace hydrogen atoms with deuterium. One common method involves the use of deuterated methanol in the extraction process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and stringent reaction conditions to ensure the incorporation of deuterium atoms. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often employed to verify the purity and isotopic labeling of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Psychosine-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying its behavior and interactions in biological systems.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include deuterated solvents, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the deuterium label.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield deuterated oxidized derivatives, while reduction reactions may produce deuterated reduced forms of psychosine .
Wissenschaftliche Forschungsanwendungen
Psychosine-d7 has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as an internal standard in mass spectrometry to quantify psychosine levels in biological samples. Its deuterium labeling allows for precise measurement and differentiation from non-labeled psychosine .
Biology: In biological research, this compound is used to study the metabolism and function of psychosine in cellular systems. It helps in understanding the role of psychosine in cell signaling and membrane dynamics .
Medicine: In medical research, this compound is crucial for studying Krabbe disease. It serves as a biomarker for diagnosing and monitoring the progression of the disease. Additionally, it is used in the development of therapeutic strategies to mitigate psychosine-induced toxicity .
Industry: In the pharmaceutical industry, this compound is used in drug development and testing. Its stable isotopic labeling makes it an ideal candidate for pharmacokinetic and pharmacodynamic studies .
Wirkmechanismus
Psychosine-d7 exerts its effects through several molecular mechanisms:
Molecular Targets: this compound targets various cellular components, including lipid rafts and membrane proteins. It disrupts lipid rafts, leading to alterations in cell signaling pathways .
Pathways Involved: The primary pathways involved in the action of this compound include the protein kinase C (PKC) pathway, c-jun N-terminal kinase (JNK) pathway, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. These pathways are crucial for cell survival, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Psychosine-d7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Glucosylsphingosine: Another similar compound is glucosylsphingosine, which is structurally related to psychosine but differs in its sugar moiety. It is also involved in lysosomal storage disorders .
Sphingosylphosphorylcholine: Sphingosylphosphorylcholine is another sphingolipid with similar biological functions but distinct structural features. It plays a role in cell signaling and membrane stability .
Eigenschaften
Molekularformel |
C24H47NO7 |
|---|---|
Molekulargewicht |
468.7 g/mol |
IUPAC-Name |
(2R,3R,4S,5R,6R)-2-[(E,2S,3R)-2-amino-16,16,17,17,18,18,18-heptadeuterio-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18-,19+,20+,21-,22-,23+,24+/m0/s1/i1D3,2D2,3D2 |
InChI-Schlüssel |
HHJTWTPUPVQKNA-RMWPRCMXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)N)O |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-3-[(4aR,6R,8aS)-2,2-dimethyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxin-6-yl]propane-1,2-diol](/img/structure/B12397174.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12397182.png)



![8-chloro-9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12397214.png)

![(8R,9S,13S,14S)-3-methoxy-13-(113C)methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12397224.png)



